2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a phenyl group at the 5-position, a chlorine atom at the 4-position, and a pyridine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with pyridine in the presence of a base such as N,N-dimethylformamide at elevated temperatures (around 80°C) to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as N,N-dimethylformamide, nucleophiles like amines and thiols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer activities.
Materials Science: The compound’s unique heterocyclic structure makes it a potential candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound has been used in docking studies to model its interactions with biological targets, providing insights into its potential mechanisms of action and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, which can lead to the disruption of cellular metabolism and growth in cancer cells . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound shares the thieno[2,3-d]pyrimidine core but has different substituents, leading to variations in its chemical properties and biological activities.
2-thioxopyrimidine derivatives:
Uniqueness
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, chlorine atom, and pyridine ring makes it a versatile compound for various scientific applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c18-15-14-12(11-6-2-1-3-7-11)10-22-17(14)21-16(20-15)13-8-4-5-9-19-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJLRPJJRJWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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